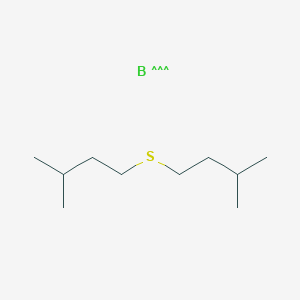
Technepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technepine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a member of the family of phenethylamines, which are known for their psychoactive effects. Technepine has been found to have a unique structure and mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Technepine is not fully understood, but it is believed to involve its ability to interact with various neurotransmitter systems in the brain. This includes its ability to modulate the activity of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
Technepine has been found to have a wide range of biochemical and physiological effects on the body. These include its ability to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and cognitive function. It has also been found to have a stimulatory effect on the central nervous system, which can lead to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
Technepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also has a wide range of effects on the body, which makes it a versatile tool for studying various physiological processes. However, there are also limitations to its use, including the fact that it is a psychoactive compound and can have potential side effects on the body.
Orientations Futures
There are several future directions for research on Technepine. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has also been suggested that Technepine may have potential applications in the field of drug addiction research, as it has been found to modulate the activity of dopamine, which is involved in the reward pathway of the brain. Additionally, further research is needed to fully understand the mechanism of action of Technepine and its effects on the body.
Méthodes De Synthèse
The synthesis of Technepine involves the reaction of 2-methoxyphenylacetonitrile with lithium aluminum hydride. This reaction results in the formation of the intermediate 2-methoxyphenethylamine, which is then further reacted with benzaldehyde to produce Technepine.
Applications De Recherche Scientifique
Technepine has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on the body, including its ability to modulate the activity of neurotransmitters in the brain. This makes it a promising candidate for further research in the field of neuroscience.
Propriétés
Numéro CAS |
175096-66-9 |
|---|---|
Nom du produit |
Technepine |
Formule moléculaire |
C24H33FN3O4S2Tc |
Poids moléculaire |
609.6 g/mol |
Nom IUPAC |
2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1 |
Clé InChI |
USXVWZWVJROZCY-FCHARDOESA-K |
SMILES isomérique |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3] |
SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
SMILES canonique |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
Synonymes |
(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide O 861T O-861T technepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



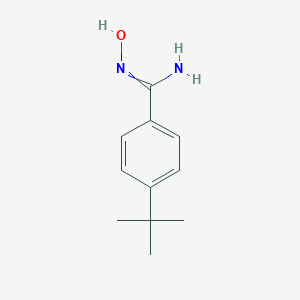


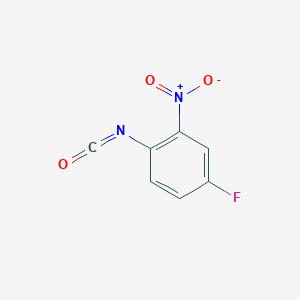
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)

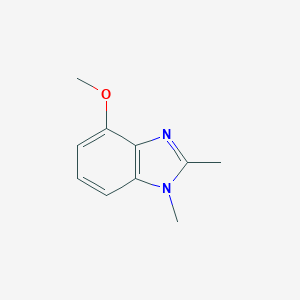
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
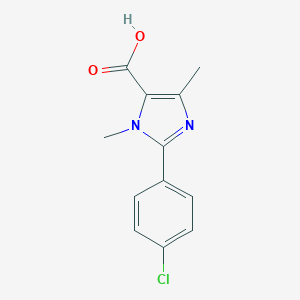

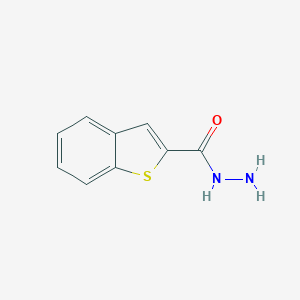
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
